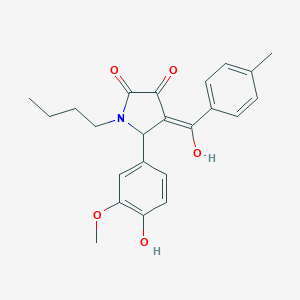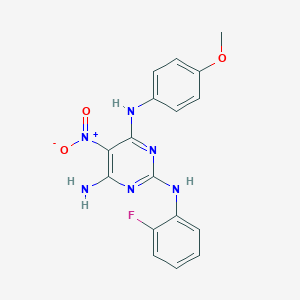![molecular formula C20H18FN5O B356387 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586992-27-0](/img/structure/B356387.png)
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (abbreviated as FPQ) is a novel compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. FPQ is a pyrroloquinoxaline derivative that has been shown to exhibit potent activity against various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is not fully understood. However, several studies have suggested that 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Moreover, 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its structure is well-defined. Moreover, 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been shown to exhibit potent activity against various diseases, making it an attractive target for drug development. However, 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to store and handle. Moreover, the compound is highly toxic and can pose a risk to researchers working with it.
Zukünftige Richtungen
There are several future directions for research on 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. One direction is to explore the potential of 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide in more detail, which could lead to the development of more potent and selective analogs. Moreover, future research could focus on optimizing the synthesis method of 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide to improve its stability and reduce its toxicity. Finally, future research could focus on developing novel drug delivery systems for 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide to improve its bioavailability and efficacy.
Synthesemethoden
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents, including 4-fluoroaniline, propylamine, and pyrrolo[2,3-b]quinoxaline-3-carboxylic acid. The synthesis of 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been described in detail in several research papers, and the compound has been synthesized using different methods. However, the most commonly used method involves the reaction of 4-fluoroaniline with propylamine, followed by the condensation of the resulting product with pyrrolo[2,3-b]quinoxaline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has also been shown to exhibit neuroprotective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been shown to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
2-amino-1-(4-fluorophenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-2-11-23-20(27)16-17-19(25-15-6-4-3-5-14(15)24-17)26(18(16)22)13-9-7-12(21)8-10-13/h3-10H,2,11,22H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHVUSDDMOMSET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356306.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356307.png)
![7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356308.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356309.png)

![1-sec-butyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B356314.png)
![2-imino-1-(3-methoxypropyl)-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B356315.png)
![1-sec-butyl-3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B356316.png)
![4-cinnamoyl-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356317.png)
![3-[2-(diethylamino)ethyl]-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B356319.png)


![4-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B356326.png)
![2-imino-N-(2-methoxyethyl)-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B356327.png)